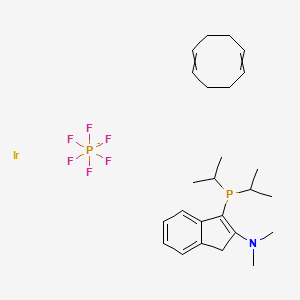
cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is a complex organometallic compound. This compound is notable for its use in various catalytic processes due to the presence of iridium, which is known for its catalytic properties. The compound’s structure includes cycloocta-1,5-diene, a cyclic hydrocarbon, and a phosphanyl-inden-amine ligand, which contribute to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate typically involves the coordination of iridium with the ligands cycloocta-1,5-diene and 3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine. The reaction is carried out under controlled conditions to ensure the correct formation of the complex. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another. This can be achieved using different nucleophiles or electrophiles.
Hydroboration: The compound can participate in hydroboration reactions, where it adds to alkenes to form organoboranes.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroboration, and hydrosilylation.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like hydrogen, oxygen, and alkenes, leading to their transformation into more complex molecules. The presence of the phosphanyl-inden-amine ligand enhances the stability and reactivity of the iridium center, making it an effective catalyst.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is unique due to its specific ligand structure and the presence of iridium. Similar compounds include:
Cyclooctadiene-iridium complexes: These complexes also feature cyclooctadiene ligands but may have different phosphine or amine ligands.
Phosphine-iridium complexes: These compounds have various phosphine ligands coordinated to iridium, offering different catalytic properties.
Indenyl-iridium complexes: These complexes include indenyl ligands, which provide different reactivity and stability compared to the phosphanyl-inden-amine ligand.
The uniqueness of this compound lies in its combination of ligands, which confer specific catalytic properties and stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIEIPTBOTQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F6IrNP2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
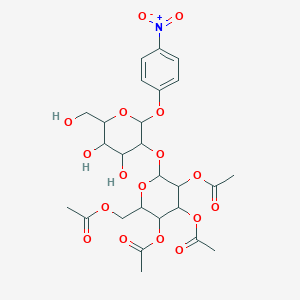
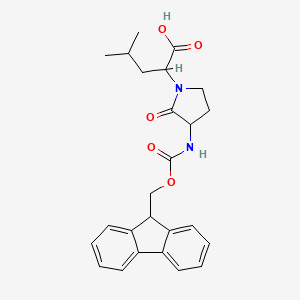
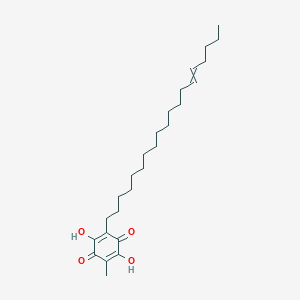
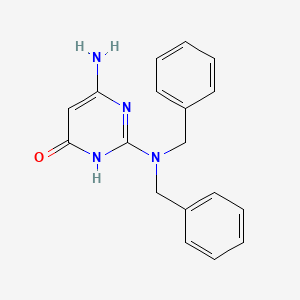
![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
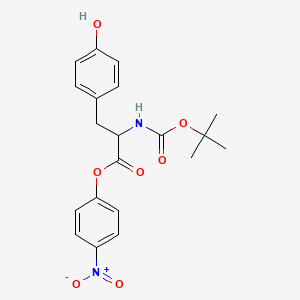
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)

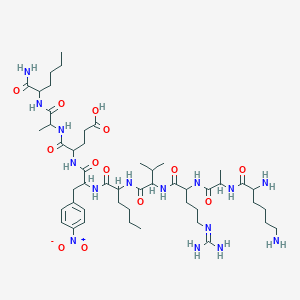
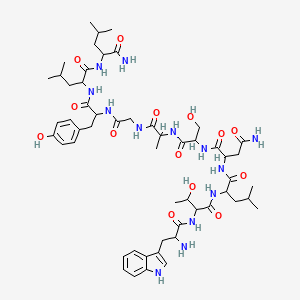
![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
